6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 6-(5'-chloro-2'-(2-methylpropoxy)-[1,1'-biphenyl]-2-yl)pyridine-2-carboxylic acid . This nomenclature reflects its biphenyl core, where one phenyl ring is substituted with a chlorine atom at position 5' and a 2-methylpropoxy group at position 2', while the other phenyl ring is attached to a pyridine-2-carboxylic acid moiety at position 6.
Synonyms for this compound include:
- GSK-345931A free acid (a designation linked to its development as an EP(1) receptor antagonist)
- B9YA0LQP80 (Unique Ingredient Identifier assigned by the FDA)
- SCHEMBL5152093 (identifier in the SureChEMBL database)
- CHEMBL1207973 (ChEMBL database entry for pharmacological research)
- Q27274556 (Wikidata identifier)
These aliases facilitate cross-referencing across chemical, pharmacological, and regulatory domains.
Molecular Formula and Structural Representation
The molecular formula for this compound is C₁₇H₁₇ClNNaO₃ , though this corresponds to its sodium salt form. The free acid form adopts the formula C₂₂H₂₀ClNO₃ , accounting for the biphenyl backbone and substituents.
Structural features include:
- A pyridine ring with a carboxylic acid group (-COOH) at position 2.
- A biphenyl group at position 6 of the pyridine, comprising two connected benzene rings.
- Substituents on the distal benzene ring:
- A chlorine atom at position 5'
- A 2-methylpropoxy group (-O-CH₂CH(CH₃)₂) at position 2'
The structural complexity arises from the integration of aromatic systems and heteroatom-containing functional groups, which confer unique electronic and steric properties.
Registry Numbers and Database Identifiers
This compound is cataloged across major chemical databases with the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry | 869534-13-4 | |
| ChEMBL ID | CHEMBL1207973 | |
| UNII | B9YA0LQP80 |
The PubChem CID for the free acid form is not explicitly provided in the cited sources, though its sodium salt is listed under CID 23678676 . Discrepancies in CAS numbers (e.g., 869499-38-7 in some contexts) likely reflect distinctions between salt forms or analog derivatives.
Properties
CAS No. |
869534-13-4 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H20ClNO3/c1-14(2)13-27-21-11-10-15(23)12-18(21)16-6-3-4-7-17(16)19-8-5-9-20(24-19)22(25)26/h3-12,14H,13H2,1-2H3,(H,25,26) |
InChI Key |
RVMVCPKCWWFOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-chloro-2-(2-methylpropoxy)phenyl Intermediate
- Starting Material: 4-cyano phenol derivatives or substituted phenols.
- Etherification: The 2-methylpropoxy group is introduced by reacting the phenol with 2-methylpropyl halides or via Williamson ether synthesis using alkoxides under basic conditions.
- Halogenation: Selective chlorination at the 5-position is achieved using halogenating agents such as N-chlorosuccinimide or thionyl chloride in the presence or absence of Lewis acids, often in solvents like methylene chloride or chloroform.
Formation of Biphenyl Moiety
- Cross-Coupling Reactions: The biphenyl linkage between the substituted phenyl ring and the pyridine ring is typically formed via palladium-catalyzed Suzuki or similar cross-coupling reactions.
- Catalysts: Palladium complexes with phosphine ligands are commonly used.
- Conditions: Reactions are carried out in polar aprotic solvents such as dimethylformamide or toluene, often with bases like potassium carbonate.
Purification and Crystallization
- The crude product is purified by recrystallization from suitable solvents such as ethanol, ethyl acetate, or mixtures thereof.
- Antisolvent precipitation techniques are employed to enhance purity and yield.
- Characterization includes PXRD patterns to confirm crystalline form and purity.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Etherification | 2-methylpropyl halide, base (e.g., K2CO3) | Polar aprotic (DMF, DMSO) | Williamson ether synthesis |
| Halogenation | N-chlorosuccinimide, thionyl chloride | Methylene chloride, chloroform | Lewis acid presence optional |
| Cross-coupling (Biphenyl) | Pd catalyst, base (K2CO3) | DMF, toluene | Suzuki coupling preferred |
| Ester hydrolysis | Acidic or basic hydrolysis | Water, alcohol mixtures | Converts ester to carboxylic acid |
| Purification | Recrystallization, antisolvent precipitation | Ethanol, ethyl acetate | Ensures high purity crystalline product |
Research Findings and Improvements
- Improved Processes: Patents describe optimized processes that reduce impurities and improve yield by controlling reaction temperature (typically 80–85 °C for coupling), solvent choice, and base selection (e.g., sodium hydroxide or potassium carbonate).
- Catalyst Efficiency: Use of specific palladium catalysts and ligands enhances coupling efficiency and selectivity.
- Environmental Considerations: Some methods emphasize the use of greener solvents and milder conditions to reduce hazardous waste.
- Intermediate Stability: Novel intermediates such as 3-cyano-4-(2-methylpropoxy)benzothiamide have been identified to improve overall synthetic route efficiency.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Compound | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | 4-cyano phenol derivative | Etherification | 2-methylpropyl halide, base | 5-chloro-2-(2-methylpropoxy)phenyl intermediate |
| 2 | Biphenyl intermediate | Halogenation | N-chlorosuccinimide, Lewis acid | Selective chlorination |
| 3 | Biphenyl-pyridine intermediate | Cross-coupling | Pd catalyst, base, polar aprotic solvent | Formation of biphenyl-pyridine linkage |
| 4 | Ester intermediate | Hydrolysis | Acid/base, aqueous/alcoholic solvent | Conversion to carboxylic acid |
| 5 | Final compound | Purification | Recrystallization, antisolvent | Pure 6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C22H20ClN2O3
Molecular Weight : 372.85 g/mol
IUPAC Name : 6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid
The compound features a pyridine ring with a carboxylic acid group and multiple aromatic substitutions, which contribute to its biological activity and reactivity.
Research indicates that this compound exhibits several significant biological activities:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic interventions in metabolic disorders.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful for treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases.
- Anticancer Potential : Some studies have indicated cytotoxic effects against various cancer cell lines, suggesting that this compound could play a role in cancer therapy by inducing apoptosis in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant reduction in enzyme activity | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Synthetic Methodologies
The synthesis of this compound typically involves advanced organic chemistry techniques:
- Suzuki–Miyaura Coupling Reaction : This method is commonly employed for forming carbon-carbon bonds and is crucial for constructing the complex structure of this compound.
- Oxidation and Reduction Reactions : The compound can undergo various chemical transformations, including oxidation to form different oxidation states and reduction reactions to modify functional groups.
Table 2: Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Nucleophiles | Varies based on substrate |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent:
- Absorption and Distribution : Initial studies suggest good oral bioavailability and distribution across tissues.
- Metabolism : The compound undergoes hepatic metabolism with several metabolites identified; however, their biological activity remains to be fully elucidated.
- Toxicological Profile : Preliminary toxicity assessments indicate a favorable profile at therapeutic doses, but further studies are needed to confirm safety.
Case Studies
-
Enzymatic Inhibition Studies :
- A study demonstrated the inhibition of specific metabolic enzymes by the compound, leading to altered metabolic pathways in vitro. This finding supports its potential use in metabolic disorders.
-
Anti-inflammatory Effects :
- Research indicated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting its utility in inflammatory diseases.
-
Cytotoxicity Against Cancer Cells :
- In vitro studies showed that the compound induced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine Carboxylic Acid Family
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on properties and bioactivity:
Table 1: Comparison of Key Pyridine Carboxylic Acid Derivatives
Key Structural and Functional Differences
Substituent Position and Electronic Effects
- Chlorine vs. Fluorine : The target compound’s chlorine atom (electron-withdrawing) may enhance electrophilic reactivity compared to fluorine-substituted analogues (e.g., 6-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid). Chlorine’s larger atomic size could also improve van der Waals interactions in biological targets.
- Alkoxy vs.
Core Heterocycle Variations
- Pyridine vs. Pyrimidine : The pyrimidine core in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to the target compound’s pyridine ring.
Pharmacological Implications
- Sodium Salt Form : The sodium salt of the target compound (as in ) likely improves aqueous solubility, a critical factor for bioavailability in drug development.
- Biphenyl vs. Monophenyl Substitution: The biphenyl group in the target compound may offer enhanced binding affinity to hydrophobic pockets in proteins (e.g., prostaglandin receptors) compared to monophenyl analogues.
Biological Activity
6-[2-[5-Chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H21ClN2O3
- Molecular Weight : 372.85 g/mol
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for conditions characterized by inflammation.
- Anticancer Potential : Some studies have indicated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Enzymatic Inhibition Studies :
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cells :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.
- Absorption and Distribution : Initial studies suggest good oral bioavailability and distribution across tissues.
- Metabolism : The compound undergoes hepatic metabolism, with several metabolites identified; however, their biological activity remains to be fully elucidated.
- Toxicological Profile : Preliminary toxicity assessments indicate a favorable profile at therapeutic doses, but further studies are needed to confirm safety.
Q & A
Q. What are the established synthetic routes for preparing 6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of halogenated intermediates (e.g., 5-chloro-2-(2-methylpropoxy)benzaldehyde) with aminopyridine derivatives. Palladium or copper catalysts in DMF or toluene are commonly used to facilitate cross-coupling reactions .
- Step 2: Cyclization to form the pyridine core, followed by carboxylation at the 2-position using CO₂ or carbonylation reagents under basic conditions .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .
Q. Example Table: Synthetic Route Comparison
| Step | Reagents/Catalysts | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂, K₂CO₃ | DMF | 65–70 | 90 | |
| 2 | CuI, Cs₂CO₃ | Toluene | 75–80 | 92 |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use NMR (¹H/¹³C) to verify substituent positions and coupling constants. For example, the pyridine proton at δ 8.5–9.0 ppm indicates substitution at the 2-position .
- Purity Assessment: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water, gradient elution) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.12) .
Q. How is the compound screened for preliminary biological activity?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Engineering Controls: Fume hood for weighing and reactions.
- Exposure Mitigation: Airborne concentration monitoring via GC-MS; emergency showers/eyewash stations per OSHA guidelines .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening: Test Pd/Cu bimetallic systems to enhance coupling efficiency (e.g., PdCl₂(PPh₃)₂ with CuI increases yield to 85% ).
- Solvent Optimization: Replace DMF with THF/water mixtures to reduce side reactions (e.g., hydrolysis of ester intermediates) .
- Crystallization: Use ethanol/water (7:3) for recrystallization, improving purity to >98% .
Q. How should researchers resolve contradictions in spectroscopic data?
Methodological Answer:
Q. What strategies are used to study structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Modify the 2-methylpropoxy group to ethyl or cyclopropyl derivatives and compare bioactivity .
- Computational Modeling: Docking studies (AutoDock Vina) to predict binding affinity with EGFR (∆G ≤ -9.5 kcal/mol correlates with IC₅₀ ≤ 10 nM) .
- Pharmacophore Mapping: Identify critical H-bond acceptors (pyridine N) and hydrophobic regions (chlorophenyl group) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Q. What role do substituents play in modulating reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (Cl): Enhance electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., amidation at the 2-position) .
- Steric Effects: The 2-methylpropoxy group reduces π-π stacking in crystal lattices, improving solubility in apolar solvents (logP ≈ 3.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
